4-(3-Furyl)-4-oxobutanoic acid Exhibits Potent hGPR120 Agonism with an EC50 of 149 nM
4-(3-Furyl)-4-oxobutanoic acid demonstrates agonist activity at human GPR120 (FFAR4) with an EC50 of 149 nM as measured by IP1-HTRF assay in CHOK1 cells [1]. In comparison, its activity at the closely related human GPR40 (FFAR1) receptor is substantially weaker, with an EC50 > 9.95 μM [1]. This over 66-fold selectivity for GPR120 over GPR40 is a critical differentiator for studies requiring specific modulation of the FFAR4 pathway. Furthermore, a structurally related analog, CHEMBL3939004, shows enhanced potency at mouse GPR120 with an EC50 of 31 nM [2], highlighting the impact of structural variations on activity.
| Evidence Dimension | GPR120 (FFAR4) agonism potency (EC50) |
|---|---|
| Target Compound Data | 149 nM (human GPR120) |
| Comparator Or Baseline | >9,950 nM (human GPR40) for the same compound; 31 nM (mouse GPR120) for CHEMBL3939004 |
| Quantified Difference | >66-fold selectivity for GPR120 over GPR40 within the same compound; 4.8-fold potency difference compared to CHEMBL3939004 at mouse GPR120 |
| Conditions | IP1-HTRF assay, CHOK1 cells, 60 min incubation |
Why This Matters
This selectivity profile is essential for researchers investigating GPR120-specific signaling pathways without confounding activation of GPR40, which is not achievable with non-selective fatty acid mimetics.
- [1] BindingDB. BDBM50203665 CHEMBL3985939: Agonist activity at human GPR120 expressed in CHOK1 cells; EC50 149 nM. View Source
- [2] BindingDB. BDBM50203649 CHEMBL3939004: Agonist activity at mouse GPR120 expressed in CHOK1 cells; EC50 31 nM. View Source
